molecular formula C21H23N3O3 B11381565 4-tert-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-tert-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11381565
M. Wt: 365.4 g/mol
InChI Key: UGXPIMVWZLBENT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound with the molecular formula C19H23N3O3. This compound is known for its unique structure, which includes a tert-butyl group, an ethoxyphenyl group, and an oxadiazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The tert-butyl group and the ethoxyphenyl group are then introduced through subsequent reactions, such as Friedel-Crafts alkylation and etherification, respectively. The final step involves the formation of the benzamide linkage through the reaction of the oxadiazole intermediate with an appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s structure allows it to bind to specific sites on these targets, leading to changes in cellular processes and biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(4-ethoxyphenyl)benzamide: A similar compound without the oxadiazole ring.

    4-tert-butyl-N-(4-methoxyphenyl)benzamide: A compound with a methoxy group instead of an ethoxy group.

    4-tert-butyl-N-(3-methoxypropyl)benzamide: A compound with a different alkyl chain on the benzamide group.

Uniqueness

4-tert-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

4-tert-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H23N3O3/c1-5-26-17-12-8-14(9-13-17)18-19(24-27-23-18)22-20(25)15-6-10-16(11-7-15)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,24,25)

InChI Key

UGXPIMVWZLBENT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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